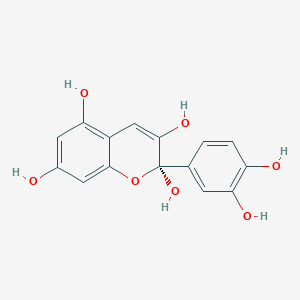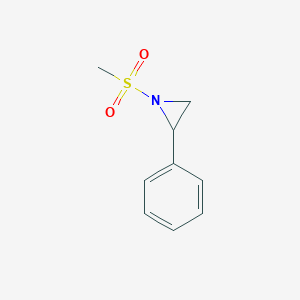
N-Mesyl-2-phenylaziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Mesyl-2-phenylaziridine: is a chemical compound belonging to the class of aziridines, which are three-membered nitrogen-containing heterocycles. Aziridines are known for their high ring strain, making them highly reactive and useful intermediates in organic synthesis. The mesyl group (methanesulfonyl) attached to the nitrogen atom enhances the compound’s stability and reactivity, making it a valuable building block in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting from Epoxides: One common method involves the ring-opening of epoxides with sodium azide to form azido-hydroxyalkanes, followed by mesylation and cyclization to yield N-mesyl-2-phenylaziridine.
Direct Aziridination: Another approach is the direct aziridination of alkenes using electrophilic nitrogen sources such as iminoiodinanes or nitrene precursors.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions:
Ring-Opening Reactions: Due to the high ring strain, N-mesyl-2-phenylaziridine readily undergoes nucleophilic ring-opening reactions, leading to various amine derivatives.
Substitution Reactions: The mesyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in ring-opening reactions include amines, alcohols, and thiols.
Major Products: The major products formed from these reactions are typically amine derivatives, which can be further functionalized for various applications .
Scientific Research Applications
Chemistry: N-mesyl-2-phenylaziridine is used as a building block in the synthesis of complex organic molecules. Its high reactivity makes it suitable for constructing polyamines and other nitrogen-containing compounds .
Biology and Medicine: Aziridines, including this compound, have shown potential in medicinal chemistry due to their ability to form stable covalent bonds with biological targets. They are investigated for their antimicrobial and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of polymers and coatings. Its reactivity allows for the creation of materials with unique properties, such as enhanced durability and resistance .
Mechanism of Action
The mechanism of action of N-mesyl-2-phenylaziridine involves its high ring strain, which facilitates nucleophilic attack and ring-opening reactions. This reactivity is harnessed in various chemical transformations, making it a versatile intermediate. The mesyl group enhances the compound’s stability and reactivity, allowing it to participate in a wide range of reactions .
Comparison with Similar Compounds
N-Tosyl-2-phenylaziridine: Similar to N-mesyl-2-phenylaziridine but with a tosyl group instead of a mesyl group.
2-Methyl-N-mesylaziridine: Another mesylated aziridine with a methyl group instead of a phenyl group.
Uniqueness: this compound is unique due to the presence of the phenyl group, which can influence its reactivity and interactions with other molecules. The mesyl group provides stability while maintaining high reactivity, making it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
1-methylsulfonyl-2-phenylaziridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c1-13(11,12)10-7-9(10)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXEHCVDRSLSPQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-Methyl-6H-benzo[c]chromen-6-one](/img/structure/B12529356.png)

![1,3-Bis{2,3-bis[(sulfanylacetyl)oxy]propyl}-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12529358.png)
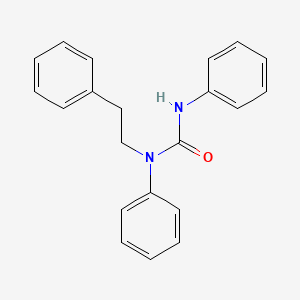


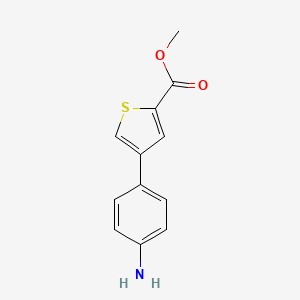
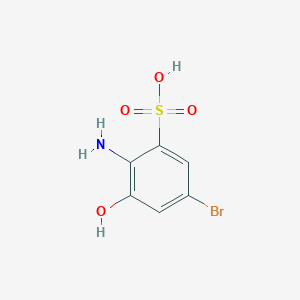
![4-[(4-Ethenyl-2,6-difluorophenyl)ethynyl]-2-fluorobenzonitrile](/img/structure/B12529398.png)
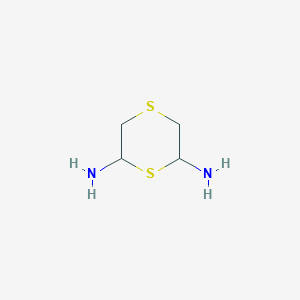
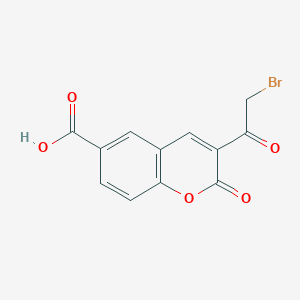
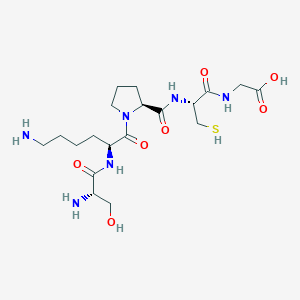
![2-Methyl-1-[3-(methylsulfanyl)phenyl]-2-(morpholin-4-yl)propan-1-one](/img/structure/B12529424.png)
